AKR1C3 Inhibition: 4-tert-Butyl vs. 5-tert-Butyl Regioisomer Selectivity Profile
4-Tert-butyl-1H-pyrrole-3-carboxylic acid exhibits moderate inhibitory activity against human aldo-keto reductase family 1 member C3 (AKR1C3) with an IC50 of 1.41 µM, whereas its 5-tert-butyl regioisomer demonstrates a starkly different selectivity profile, displaying potent antagonism at the human metabotropic glutamate receptor 1 (mGluR1) with an IC50 of 6.30 nM but no reported AKR1C3 activity [1][2]. This divergence underscores the critical impact of tert-butyl positional isomerism on target engagement.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.41 µM (1410 nM) against human AKR1C3 |
| Comparator Or Baseline | 5-tert-butyl-1H-pyrrole-3-carboxylic acid: IC50 = 6.30 nM against human mGluR1; no AKR1C3 activity reported |
| Quantified Difference | Target compound selectively inhibits AKR1C3 (moderate potency), while the 5-tert-butyl isomer potently inhibits mGluR1, a different target class. |
| Conditions | Recombinant N-terminal GST-tagged human AKR1C3 expressed in E. coli using S-tetralol as substrate (target compound); Antagonist activity at human mGluR1 (comparator) |
Why This Matters
Researchers targeting AKR1C3 for hormone-dependent cancers should procure the 4-tert-butyl isomer, not the 5-tert-butyl analog, to avoid off-target mGluR1 activity and ensure relevant biological evaluation.
- [1] BindingDB. BDBM50462393 (CHEMBL4249427). Affinity Data for 4-tert-butyl-1H-pyrrole-3-carboxylic acid. IC50 = 1.41E+3 nM (1.41 µM) against human AKR1C3. Accessed April 2026. View Source
- [2] BindingDB. BDBM50364719 (CHEMBL1951658). Affinity Data for 5-tert-butyl-1H-pyrrole-3-carboxylic acid. IC50 = 6.30 nM against human mGluR1. Accessed April 2026. View Source
